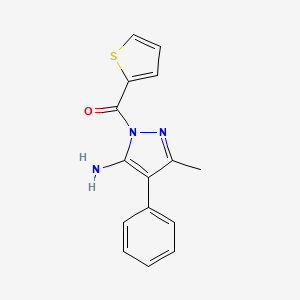![molecular formula C34H38O11 B11088481 4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)
4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple acetoxy groups and a spiro connection between a cyclohexane ring and a xanthene moiety. The presence of these functional groups and the spiro structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate typically involves multiple steps. The starting materials often include cyclohexane derivatives and xanthene precursors. The key steps in the synthesis include:
Formation of the Spiro Structure: This is achieved through a cyclization reaction where the cyclohexane and xanthene moieties are joined.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used.
Major Products
Hydrolysis: Yields the corresponding triol.
Oxidation: Can yield quinones or other oxidized derivatives.
Substitution: Yields substituted aromatic compounds.
Scientific Research Applications
4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then interact with various biological pathways. The spiro structure may also play a role in its biological activity by providing a rigid framework that can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(5’,6’-Dihydroxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)-1,2,3-benzenetriol: Similar structure but with hydroxyl groups instead of acetoxy groups.
3’,6-Bis(acetyloxy)-4,5,6,7-tetrachloro-2’,4’,5’,7’-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: Contains additional chlorine atoms and a different spiro structure.
Uniqueness
The uniqueness of 4-[5’,6’-bis(acetyloxy)-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl]benzene-1,2,3-triyl triacetate lies in its specific combination of acetoxy groups and spiro structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C34H38O11 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[4-acetyloxy-10a-(2,3,4-triacetyloxyphenyl)spiro[6,7,8,8a-tetrahydro-5H-xanthene-9,1'-cyclohexane]-3-yl] acetate |
InChI |
InChI=1S/C34H38O11/c1-19(35)40-26-15-13-25(29(42-21(3)37)31(26)43-22(4)38)34-18-10-7-11-28(34)33(16-8-6-9-17-33)24-12-14-27(41-20(2)36)32(30(24)45-34)44-23(5)39/h12-15,28H,6-11,16-18H2,1-5H3 |
InChI Key |
PDDWLJVUIGKUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C(=C(C=C5)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate](/img/structure/B11088402.png)
![4-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088404.png)
![1-(4-Fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B11088418.png)
![3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11088421.png)
![1-(3,4-Dichlorophenyl)-3-[3-(pentafluorophenoxy)propyl]urea](/img/structure/B11088431.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11088432.png)
![7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11088436.png)
![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088440.png)
![2,4-dimethyl-N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11088443.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11088456.png)
![9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088458.png)

![2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11088463.png)

